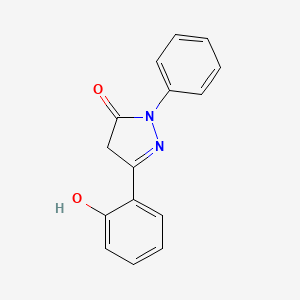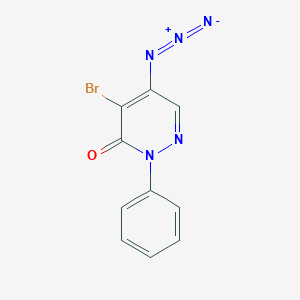![molecular formula C16H8N2O4 B8142977 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one](/img/structure/B8142977.png)
9-Nitro-6h-chromeno[4,3-b]quinolin-6-one
Overview
Description
9-Nitro-6h-chromeno[4,3-b]quinolin-6-one is a useful research compound. Its molecular formula is C16H8N2O4 and its molecular weight is 292.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Nitro-6h-chromeno[4,3-b]quinolin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Magnetic Nanocatalyst and Antimicrobial Functions : Derivatives of chromeno[4,3-b]quinolin-6-one can be recycled as effective magnetic nanocatalysts and have demonstrated antimicrobial functions (Hosseinzadegan et al., 2020).
Industrial and Medicinal Applications, Fluorescence Activity : Chromeno[4,3-b]pyridin/quinolin-one derivatives have potential industrial and medicinal applications and are also active in fluorescence studies (Patra & Kar, 2021).
Rapid Synthesis of N-heterocycles : A method for the aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones offers rapid and benign synthesis, which is useful for scientific research (Ton et al., 2019).
Microwave Irradiation Synthesis : The one-pot synthesis of chromeno[4,3-b]quinolin-6-one derivatives under microwave irradiation is a useful method in scientific research (Sashidhara et al., 2015).
Anticancer Activity : Some novel quinoline derivatives, including chromeno[4,3-b]quinolin-6-one derivatives, have shown moderate anticancer activity on specific cell lines (Sultana & Tippanna, 2020).
Anti-lipid Peroxidation and Enzyme Inhibition : Synthesized compounds demonstrated significant anti-lipid peroxidation activity and inhibited soybean lipoxygenase (Vlachou et al., 2023).
Synthetic Pathways and High Yields : New protocols for synthesizing chromeno[4,3-b]quinolin-6-ones offer mild reaction conditions, short reaction times, and high yields, enhancing their applicability in research (Aly et al., 2015).
Aza-DielsAlder Reaction in Synthesis : The synthesis of new Pyrano[2′,3′:5,6]chromeno[4,3‐b]quinolin‐4‐ones via the Aza‐DielsAlder reaction with nanoparticles has been achieved in good-to-excellent yields (Kumar et al., 2015).
Ultrasound Irradiation Synthesis : The synthesis of fused chromeno[4,3-b]quinolin-6-ones using ultrasound irradiation is efficient, offering mild conditions and high yields (Prasad et al., 2011).
properties
IUPAC Name |
9-nitrochromeno[4,3-b]quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-16-12-8-9-7-10(18(20)21)5-6-13(9)17-15(12)11-3-1-2-4-14(11)22-16/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALCPZRGWBBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Nitro-6h-chromeno[4,3-b]quinolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[15-[3,5-Bis(trifluoromethyl)phenyl]-17-methyl-9,15,16-triaza-2-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl]-phenylmethanone;chloride](/img/structure/B8142910.png)
![[15-(2,4-Difluorophenyl)-17-methyl-9,15,16-triaza-2-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl]-phenylmethanone;chloride](/img/structure/B8142916.png)
![15-(2,4-Difluorophenyl)-17-methyl-6-(trifluoromethyl)-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142924.png)
![17-Methyl-15-phenyl-2,9,15,16-tetrazatetracyclo[9.7.0.03,8.014,18]octadeca-3,5,7,14(18),16-pentaene;chloride](/img/structure/B8142930.png)
![(17-Methyl-15-phenyl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl)-phenylmethanone;chloride](/img/structure/B8142937.png)
![17-Methyl-15-phenyl-5-(trifluoromethyl)-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142940.png)
![17-Methyl-15-pyridin-2-yl-6-(trifluoromethyl)-9,15,16-triaza-2-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142949.png)
![16-Methyl-14-pyridin-2-yl-2,5,6,14,15-pentaza-8-azoniatetracyclo[8.7.0.03,7.013,17]heptadeca-3(7),13(17),15-trien-4-one;chloride](/img/structure/B8142955.png)
![17-Methyl-6-nitro-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142963.png)

![10-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142979.png)
![11-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142982.png)
